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Compound of Interest

2-Hydroxy-4-
Compound Name:
Methoxybenzaldehyde

Cat. No.: B030951

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Hydroxy-4-Methoxybenzaldehyde (CAS No: 673-22-3), a significant compound in synthetic
and natural product chemistry. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for these analyses.

Spectroscopic Data

The structural elucidation of 2-Hydroxy-4-Methoxybenzaldehyde is supported by the
following spectroscopic data, which are summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: *H NMR Spectroscopic Data for 2-Hydroxy-4-Methoxybenzaldehyde
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

11.46 Singlet 1H Ar-OH

9.68 Singlet 1H H-C=0

7.39 Doublet 1H Ar-H (C6)
6.52 Doublet 1H Ar-H (C5)
6.45 Singlet 1H Ar-H (C3)
3.86 Singlet 3H O-CHs

Solvent: Chloroform-d (CDCIls). Reference: Tetramethylsilane (TMS).

Table 2: 13C NMR Spectroscopic Data for 2-Hydroxy-4-Methoxybenzaldehyde

Chemical Shift (8) ppm Assighment
194.8 C=0

166.3 C4-0

164.7 C2-0

134.9 C6

1145 C1

105.5 C5

98.4 C3

55.7 O-CHs

Solvent: Chloroform-d (CDCIls). Reference: Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 2-Hydroxy-4-Methoxybenzaldehyde exhibits characteristic absorption bands.
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Table 3: Principal IR Absorption Bands for 2-Hydroxy-4-Methoxybenzaldehyde

Functional Group

Wavenumber (cm~2) Intensity .

Assignment
3000-3400 Broad O-H stretch (phenolic)
2840, 2940 Medium C-H stretch (alkane)

C=0 stretch (aromatic
1645 Strong

aldehyde)
1620, 1575, 1490 Medium C=C stretch (aromatic ring)
1260 Strong C-O stretch (aryl ether)
1150 Strong C-O stretch (phenol)

Technique: Attenuated Total Reflectance (ATR) or KBr-Pellet.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of the compound. The molecular weight of 2-Hydroxy-4-
Methoxybenzaldehyde is 152.15 g/mol .[1]

Table 4: Key Mass Spectrometry Data (EI-MS) for 2-Hydroxy-4-Methoxybenzaldehyde

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%)

Assignment

152 High [M]* (Molecular lon)
151 100 (Base Peak) [M-H]*

123 Moderate [M-CHOJ*

95 Moderate [M-CHO-COJ*

67 Low Further Fragmentation

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/product/b030951?utm_src=pdf-body
https://www.benchchem.com/product/b030951?utm_src=pdf-body
https://www.benchchem.com/product/b030951?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-Methoxybenzaldehyde
https://www.benchchem.com/product/b030951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data

presented above.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh 5-25 mg of 2-Hydroxy-4-Methoxybenzaldehyde for
'H NMR (or 50-100 mg for 33C NMR) and dissolve it in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCI3) in a clean, dry vial.[2] An internal standard such as
Tetramethylsilane (TMS) is often added for chemical shift calibration.[2]

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure
there are no solid particles, as they can interfere with the magnetic field homogeneity.[2]

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument's
software is used to lock onto the deuterium signal of the solvent, which stabilizes the
magnetic field.

Shimming: The magnetic field is then shimmed to maximize its homogeneity across the
sample, which is crucial for obtaining sharp, well-resolved peaks.

Acquisition: For *H NMR, a standard pulse sequence is used, and a number of scans are
acquired to achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse
sequence is typically used, and a larger number of scans is required due to the lower natural
abundance of the 13C isotope.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the
NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
internal standard.

ATR-FTIR Spectroscopy Protocol

Background Spectrum: Before analyzing the sample, a background spectrum of the clean,
empty Attenuated Total Reflectance (ATR) crystal is recorded. This allows for the subtraction
of any signals from the atmosphere (e.g., CO2, water vapor).
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o Sample Application: A small amount of solid 2-Hydroxy-4-Methoxybenzaldehyde is placed
directly onto the ATR crystal.[3]

» Pressure Application: A pressure clamp is applied to ensure firm and uniform contact
between the solid sample and the crystal surface.[3][4]

e Spectrum Acquisition: The infrared spectrum is then recorded. The IR beam passes through
the crystal and reflects off the internal surface that is in contact with the sample. An
evanescent wave penetrates a short distance into the sample, where absorption can occur at
specific frequencies corresponding to the vibrational modes of the molecule's functional
groups.[5]

o Cleaning: After the measurement, the crystal surface is cleaned with an appropriate solvent
(e.g., isopropanol or acetone) and a soft tissue.[3]

Electron lonization Mass Spectrometry (EI-MS) Protocol

o Sample Introduction: A small amount of the sample is introduced into the ion source of the
mass spectrometer. For a solid sample like 2-Hydroxy-4-Methoxybenzaldehyde, this is
often done using a direct insertion probe, which allows the sample to be heated and
vaporized directly into the ion source.[6]

e lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged molecular ion (M+).[7][8]

o Fragmentation: The high energy of the electron beam often imparts excess energy to the
molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral
radicals.[7]

e Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into
a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the
ions based on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of ions at each m/z value. The resulting data is
plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.
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Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

